8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL
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Overview
Description
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL typically involves the reaction of 8-chloro-10H-phenothiazine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors in the brain, which is crucial for its antipsychotic effects.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistamine and sedative effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of antipsychotic and antihistamine effects makes it a versatile compound in both research and therapeutic contexts .
Properties
CAS No. |
96018-72-3 |
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Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
8-chloro-10-[2-(dimethylamino)ethyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2OS/c1-18(2)7-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,20H,7-8H2,1-2H3 |
InChI Key |
WSJMTQNVDMZIQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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